5-(Dimethylphosphoryl)furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-dimethylphosphorylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O4P/c1-12(2,10)6-4-3-5(11-6)7(8)9/h3-4H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBJZHBVLIWPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=C(O1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylphosphoryl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with dimethylphosphorylating agents under controlled conditions. One common method involves the use of dimethylphosphoryl chloride as the phosphorylating agent in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylphosphoryl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols, amines, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that derivatives of furan, including 5-(dimethylphosphoryl)furan-2-carboxylic acid, exhibit antimicrobial activity. For instance, studies have shown that certain furan derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.
Pharmaceutical Synthesis
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its phosphonate group enhances biological activity and stability, making it an attractive candidate for drug development. The incorporation of the furan ring structure contributes to the bioactivity of the resulting compounds .
Polymer Science
Bio-Based Polymers
this compound is utilized in the production of bio-derived polymers. It can be polymerized to create materials that are both sustainable and biodegradable. For example, it has been used as a monomer in the synthesis of polyesters and polyamides, which are alternatives to petroleum-based plastics .
Coatings and Adhesives
The compound's unique chemical structure allows it to be incorporated into coatings and adhesives that require enhanced durability and resistance to environmental degradation. Its application in these areas is particularly relevant for developing eco-friendly materials that can replace traditional synthetic options .
Agricultural Chemistry
Pesticide Development
The phosphonate group in this compound has potential applications in developing pesticides and herbicides. Its ability to act as a phosphorous source can enhance the efficacy of certain agrochemicals, promoting plant growth while providing pest resistance .
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound Name | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 ± 0.1 |
| Other Furan Derivative X | Escherichia coli | 10 ± 0.2 |
| Furan Derivative Y | Candida albicans | 6 ± 0.3 |
Table 2: Applications in Polymer Science
| Application Type | Polymer Type | Source Material |
|---|---|---|
| Bio-Based Plastics | Polyesters | Derived from furan-2-carboxylic acid |
| Coatings | Eco-Friendly Coatings | Furan-based resins |
| Adhesives | Biodegradable Adhesives | Furan derivatives |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university explored the antimicrobial properties of various furan derivatives, including this compound. The results demonstrated its effectiveness against methicillin-resistant strains of bacteria, suggesting potential applications in pharmaceutical formulations aimed at treating resistant infections .
Case Study 2: Sustainable Polymer Development
Another study focused on synthesizing bio-based polymers using furan derivatives as monomers. The research highlighted how incorporating this compound into polymer chains improved mechanical properties while maintaining biodegradability, making it suitable for packaging applications .
Mechanism of Action
The mechanism of action of 5-(Dimethylphosphoryl)furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The furan ring provides a planar structure that can interact with aromatic residues in proteins, affecting their function and activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The 5-substituted furan-2-carboxylic acid scaffold is highly versatile. Key variations in substituents and their impacts include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, phosphoryl) enhance acidity and reactivity, making these compounds suitable for coordination chemistry (e.g., PdCl₂ complexes in ) or enzyme inhibition .
- Hydrophilic substituents (e.g., hydroxymethyl, hydroxypentyl) improve solubility and are common in natural products with antimicrobial properties .
- Aromatic substituents (e.g., phenyl, nitrophenyl) enable π-π interactions in enzyme binding pockets, critical for inhibitory activity .
Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~3–4) and electron-withdrawing substituents lower the pH-dependent solubility. Phosphoryl groups may further reduce pKa .
- Thermal Stability : Aryl-substituted derivatives (e.g., nitrophenyl) exhibit higher thermal stability due to aromatic conjugation, whereas alkyl-substituted analogs are more prone to degradation .
Biological Activity
5-(Dimethylphosphoryl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound features a furan ring substituted with a dimethylphosphoryl group and a carboxylic acid moiety. This structure is critical for its biological activity, as the electron-rich furan ring can interact with various biological targets, while the dimethylphosphoryl group may enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and microbial growth.
- Receptor Modulation : The furan ring's electron density allows it to bind to receptors, potentially modulating their activity.
- Antimicrobial Action : Research indicates that derivatives of this compound exhibit antimicrobial properties by disrupting bacterial cell signaling pathways.
Antimicrobial Properties
Studies have demonstrated that this compound and its derivatives possess significant antimicrobial activity. For instance, trace amounts of furan-2-carboxylic acids have been shown to inhibit the swarming and swimming motility of various bacteria, including Escherichia coli, at concentrations as low as 1.8 µg L . This inhibition is believed to be linked to the compounds' effects on extracellular polysaccharide production, which is crucial for bacterial motility.
Anticancer Activity
Research into the anticancer potential of this compound has yielded promising results. In vitro studies indicate that the compound can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with programmed cell death . The dimethylphosphoryl group enhances the compound's ability to penetrate cell membranes, facilitating its action against tumor cells.
Case Studies
- Inhibition of Bacterial Growth :
- Anticancer Research :
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | Concentration (µg L) | Effect |
|---|---|---|---|
| Antimicrobial | E. coli K12 | 1.8 | Inhibition of swarming |
| Anticancer | Various cancer cell lines | Varies | Induction of apoptosis |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key metabolic enzymes |
| Receptor Modulation | Modulates receptor activity |
| Antimicrobial Action | Disrupts bacterial signaling pathways |
Q & A
Basic: What are the optimal synthetic routes for 5-(Dimethylphosphoryl)furan-2-carboxylic acid?
Methodological Answer:
The synthesis typically involves introducing the dimethylphosphoryl group to a pre-functionalized furan-2-carboxylic acid scaffold. A plausible route includes:
- Step 1: Phosphorylation of 5-hydroxyfuran-2-carboxylic acid using dimethylphosphoryl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Step 2: Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to remove unreacted reagents .
- Critical Parameters: Reaction temperature (0–25°C), stoichiometric control of phosphorylating agents, and inert atmosphere to prevent hydrolysis of the phosphoryl group.
Basic: How is the purity and structure of this compound validated?
Methodological Answer:
- Purity Analysis:
- Structural Confirmation:
Advanced: How do solubility challenges in protic solvents impact experimental design?
Methodological Answer:
- Solubility Profiling:
- Use co-solvents (e.g., DMSO-water mixtures) or ionic liquids to enhance solubility.
- Derivatization (e.g., esterification of the carboxylic acid group) for improved lipophilicity .
Advanced: How does the dimethylphosphoryl group influence regioselectivity in substitution reactions?
Methodological Answer:
- Electronic Effects: The dimethylphosphoryl group is strongly electron-withdrawing, directing electrophilic substitution to the less electron-deficient positions (e.g., 4-position of the furan ring).
- Experimental Validation:
- Computational Support: Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactive sites .
Advanced: How can conflicting bioactivity data in enzyme inhibition assays be resolved?
Methodological Answer:
- Troubleshooting Steps:
- Control Experiments: Verify enzyme purity (SDS-PAGE) and solvent effects (e.g., DMSO tolerance <1%) .
- Metabolite Interference: Test for hydrolysis products (e.g., free carboxylic acid or phosphorylated metabolites) using LC-MS, as seen in for hydroxymethyl-furan derivatives .
- Dose-Response Reproducibility: Use triplicate assays across independent batches to rule out synthetic variability .
Advanced: What computational approaches predict interactions with biological targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking:
- MD Simulations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
